- Process for the preparation of substituted phenylacetylenes via deprotection of 2-methyl-4-aryl-3-butyn-2-ols, China, , ,

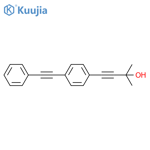

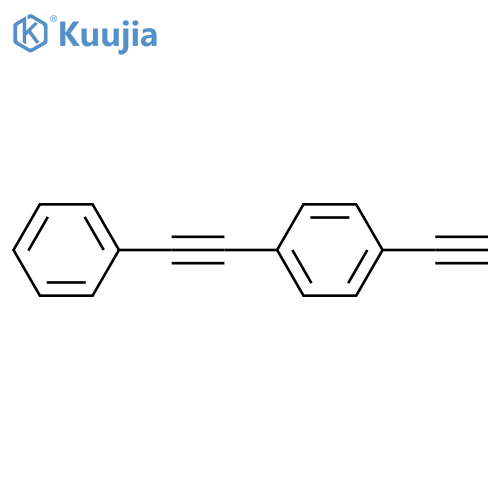

Cas no 92866-00-7 (1-Ethynyl-4-(phenylethynyl)benzene)

92866-00-7 structure

Nombre del producto:1-Ethynyl-4-(phenylethynyl)benzene

Número CAS:92866-00-7

MF:C16H10

Megavatios:202.250604152679

MDL:MFCD27665710

CID:752985

PubChem ID:253660199

1-Ethynyl-4-(phenylethynyl)benzene Propiedades químicas y físicas

Nombre e identificación

-

- Benzene, 1-ethynyl-4-(phenylethynyl)-

- 1-Ethynyl-4-(phenylethynyl)benzene

- 1-ethynyl-4-(2-phenylethynyl)benzene

- 4-Ethynyldiphenylacetylene

- 1-(4-Ethynylphenyl)-2-phenylacetylene

- 4-(phenylethynyl)phenylacetylene

- [4-(Phenylethynyl)phenyl]ethyne

- WAUKYPQSFIENDE-UHFFFAOYSA-N

- E0967

- 1-Ethynyl-4-(2-phenylethynyl)benzene (ACI)

- Benzene, 1-ethynyl-4-(phenylethynyl)- (7CI, 9CI)

- [p-(Phenylethynyl)phenyl]acetylene

- p-Ethynyltolane

- YSWG397

- CS-0169895

- DTXSID60460868

- T73075

- AKOS030228731

- MFCD27665710

- SY056503

- 92866-00-7

- AS-61834

- 1-Ethynyl-4-phenylethynyl-benzene

-

- MDL: MFCD27665710

- Renchi: 1S/C16H10/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h1,3-11H

- Clave inchi: WAUKYPQSFIENDE-UHFFFAOYSA-N

- Sonrisas: C#CC1C=CC(C#CC2C=CC=CC=2)=CC=1

Atributos calculados

- Calidad precisa: 202.078250319g/mol

- Masa isotópica única: 202.078250319g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 0

- Recuento de átomos pesados: 16

- Cuenta de enlace giratorio: 3

- Complejidad: 315

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 0

- Xlogp3: 5

Propiedades experimentales

- Punto de fusión: 88.0 to 92.0 deg-C

- Lambda Max: 318(Benzene)(lit.)

1-Ethynyl-4-(phenylethynyl)benzene Información de Seguridad

-

Símbolo:

- Promover:warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

1-Ethynyl-4-(phenylethynyl)benzene PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0967-1g |

1-Ethynyl-4-(phenylethynyl)benzene |

92866-00-7 | 98.0%(GC) | 1g |

¥590.0 | 2022-06-10 | |

| TRC | E940405-10mg |

1-Ethynyl-4-(phenylethynyl)benzene |

92866-00-7 | 10mg |

$ 50.00 | 2022-06-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E862676-250mg |

1-Ethynyl-4-(phenylethynyl)benzene |

92866-00-7 | ≥98%(GC) | 250mg |

1,616.00 | 2021-05-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156082-50mg |

1-Ethynyl-4-(phenylethynyl)benzene |

92866-00-7 | >98.0%(GC) | 50mg |

¥47.90 | 2023-09-03 | |

| Ambeed | A955699-1g |

1-Ethynyl-4-(phenylethynyl)benzene |

92866-00-7 | 98% GC | 1g |

$46.0 | 2025-02-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156082-200MG |

1-Ethynyl-4-(phenylethynyl)benzene |

92866-00-7 | >98.0%(GC) | 200MG |

¥882.00 | 2021-05-21 | |

| Ambeed | A955699-5g |

1-Ethynyl-4-(phenylethynyl)benzene |

92866-00-7 | 98% GC | 5g |

$229.0 | 2025-02-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156082-1G |

1-Ethynyl-4-(phenylethynyl)benzene |

92866-00-7 | >98.0%(GC) | 1g |

¥544.90 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240535-250mg |

1-Ethynyl-4-(phenylethynyl)benzene |

92866-00-7 | 98% | 250mg |

¥136.00 | 2024-04-25 | |

| abcr | AB474408-200mg |

1-Ethynyl-4-(phenylethynyl)benzene, 98%; . |

92866-00-7 | 98% | 200mg |

€118.40 | 2025-02-27 |

1-Ethynyl-4-(phenylethynyl)benzene Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Toluene , 1,2-Dimethoxyethane ; 2 h, 70 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Methanol , Dichloromethane ; rt

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Three-terminal field-controlled molecular devices, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Methanol , Dichloromethane ; overnight, rt

Referencia

- Multiple self-assembled nanostructures from an oligo(p-phenyleneethynylene) containing rod-coil-rod triblock copolymer, Chemical Communications (Cambridge, 2005, (38), 4786-4788

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide , Tributylmethoxystannane Solvents: Tetrahydrofuran ; 4.5 h, reflux

1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium ; 8 h, rt

1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium ; 8 h, rt

Referencia

- A one-pot method for the synthesis of phenylalkynyl-substituted terminal alkynes by deprotection/stannylation followed by a Migita-Kosugi-Stille coupling, Journal of Chemical Research, 2018, 42(5), 235-238

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 6 h, rt

Referencia

- Self-assembled nanostructures of linear arylacetylenes and their aza-substituted analogues, AIP Advances, 2016, 6(6),

Synthetic Routes 6

Condiciones de reacción

1.1 Catalysts: Methanol , Tetrabutylammonium hydroxide Solvents: Toluene ; 5 min, 75 °C

Referencia

- A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols, Beilstein Journal of Organic Chemistry, 2011, 7, 426-431

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Tetrahydrofuran

Referencia

- Selective and efficient access to ortho, meta and para ring-substituted phenylacetylene derivatives R-[CC-C6H4]x-Y (Y = H, NO2, CN, I, NH2), Tetrahedron, 1997, 53(22), 7595-7604

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Tributylmethoxystannane Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 5 h, reflux; reflux → rt

1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; rt

1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; rt

Referencia

- One-Pot Transformation of Ph2P(O)-Protected Ethynes: Deprotection Followed by Transition Metal-Catalyzed Coupling, Journal of Organic Chemistry, 2013, 78(24), 12802-12808

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol , Toluene ; 1 h, 75 °C

1.2 Reagents: Acetic acid ; neutralized

1.2 Reagents: Acetic acid ; neutralized

Referencia

- Novel monomers applicable to a compensation film, an optical film, and a display device, United States, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; rt; 3 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility, European Polymer Journal, 2021, 147,

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 4 h, rt

Referencia

- Fluoro-substituted phenyleneethynylenes: acetylenic n-type organic semiconductors, Chemistry Letters, 2010, 39(12), 1300-1302

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 24 h, 80 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

Referencia

- Cu(I) catalysis for selective condensation/bicycloaromatization of two different arylalkynes: direct and general construction of functionalized C-N axial biaryl compounds, Chemical Science, 2022, 13(1), 263-273

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; rt → 50 °C; 50 °C

Referencia

- Dielectric polymer compositions containing phenylactylene (di)adamantane monomer for microelectronic applications, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt

Referencia

- Chemoselective Synthesis of 1,1-Disubstituted Vinyl Triflates from Terminal Alkynes Using TfOH in the Presence of TMSN3, Organic Letters, 2019, 21(12), 4694-4697

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Potassium fluoride Solvents: Methanol , Dichloromethane ; 6 h, rt

Referencia

- Enhanced Emission in Self-Assembled Phenyleneethynylene Derived π-Gelators, Advanced Optical Materials, 2020, 8(14),

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt → 50 °C; 3 h, 50 °C; cooled

1.2 Solvents: Dichloromethane ; 30 min, cooled

1.2 Solvents: Dichloromethane ; 30 min, cooled

Referencia

- Compositions and methods for thermosetting acetylenic monomers in organic compositions, United States, , ,

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 7 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Methanol , Chloroform , Water ; 0.5 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Methanol , Chloroform , Water ; 0.5 h, rt

Referencia

- New fluorophores with rod-shaped polycyano π-conjugated structures: Synthesis and photophysical properties, Organic Letters, 2006, 8(4), 717-720

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Methanol , Dichloromethane ; overnight, rt

Referencia

- Combinatorial synthesis of oligo(phenylene ethynylene)s, Tetrahedron, 2002, 58(52), 10387-10405

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 1.5 h, rt

Referencia

- Synthesis and spectroscopic studies of arylethynylsilanes, Chemistry - An Asian Journal, 2007, 2(4), 489-498

Synthetic Routes 20

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Dichloromethane ; rt; 12 h, rt

Referencia

- Synthesis of a Homopolymer of Oligo(p-phenyleneethynylene) Attached to Alternate Carbons of a Main Chain Polyethylene and Its Liquid-Crystalline and Optical Properties, Journal of Macromolecular Science, 2013, 52(5), 701-715

1-Ethynyl-4-(phenylethynyl)benzene Raw materials

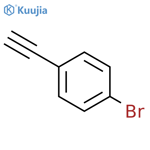

- 4-Bromophenylacetylene

- Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-

- Phosphine oxide, diphenyl(phenylethynyl)-

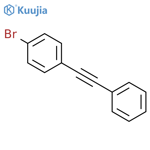

- 1-(4-Bromophenyl)-2-phenylacetylene

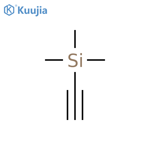

- ethynyltrimethylsilane

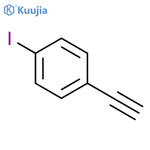

- 1-Ethynyl-4-iodobenzene

- 3-Butyn-2-ol, 2-methyl-4-[4-(2-phenylethynyl)phenyl]-

1-Ethynyl-4-(phenylethynyl)benzene Preparation Products

1-Ethynyl-4-(phenylethynyl)benzene Literatura relevante

-

Weiwei Wu,Liang Huang,Erkang Wang,Shaojun Dong Chem. Sci. 2020 11 9741

-

Russell W. Winkel,Galyna G. Dubinina,Khalil A. Abboud,Kirk S. Schanze Dalton Trans. 2014 43 17712

-

Wen-Guang Wang,Feng Wang,Hong-Yan Wang,Chen-Ho Tung,Li-Zhu Wu Dalton Trans. 2012 41 2420

-

Kun Li,Qing Wang Chem. Commun. 2005 4786

-

Hermann Neitz,Claudia H?bartner Chem. Commun. 2023 59 12003

92866-00-7 (1-Ethynyl-4-(phenylethynyl)benzene) Productos relacionados

- 118688-56-5(1,3,5-Tri(phenylethynyl)benzene)

- 1849-27-0(1,\u200b4-\u200bBis(phenylethynyl)\u200bbenzene)

- 3287-02-3(Benzene,1-methyl-4-(2-phenylethynyl)-)

- 673-32-5(1-Phenyl-1-propyne)

- 2228571-98-8(2-(3,5-dichloro-2-methoxyphenyl)ethane-1-sulfonyl fluoride)

- 1249666-88-3(2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide)

- 2176544-55-9(1-[3-(1H-1,2,4-Triazol-1-yl)-1-piperidinyl]-2-propen-1-one)

- 51053-40-8(α-Lipomycin)

- 2172391-39-6(3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methoxypropanoic acid)

- 89848-41-9(N-Desalkyl Itraconazole)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:92866-00-7)1-Ethynyl-4-(phenylethynyl)benzene

Pureza:99%

Cantidad:5g

Precio ($):340.0